

IPN60090 Dihydrochloride: A Technical Guide for Solid Tumor Research

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Compound of Interest		
Compound Name:	IPN60090 dihydrochloride	
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Abstract

IPN60090 dihydrochloride, also known as IACS-6274, is a potent, selective, and orally bioavailable small-molecule inhibitor of glutaminase-1 (GLS1). Dysregulated cellular metabolism is a recognized hallmark of cancer, with many tumors exhibiting a strong dependence on glutamine for survival and proliferation. By targeting GLS1, the first and rate-limiting enzyme in the glutaminolysis pathway, IPN60090 represents a promising therapeutic strategy for a range of solid tumors. This technical guide provides a comprehensive overview of IPN60090, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to aid in its evaluation for solid tumor research.

Introduction: Targeting Cancer Metabolism with IPN60090

Cancer cells undergo metabolic reprogramming to sustain their rapid growth and proliferation. One of the key metabolic pathways often hijacked by tumors is glutaminolysis, the process of converting glutamine into glutamate and other key intermediates.[1] These intermediates fuel the tricarboxylic acid (TCA) cycle, support nucleotide and amino acid biosynthesis, and contribute to redox homeostasis through the production of glutathione.[1]



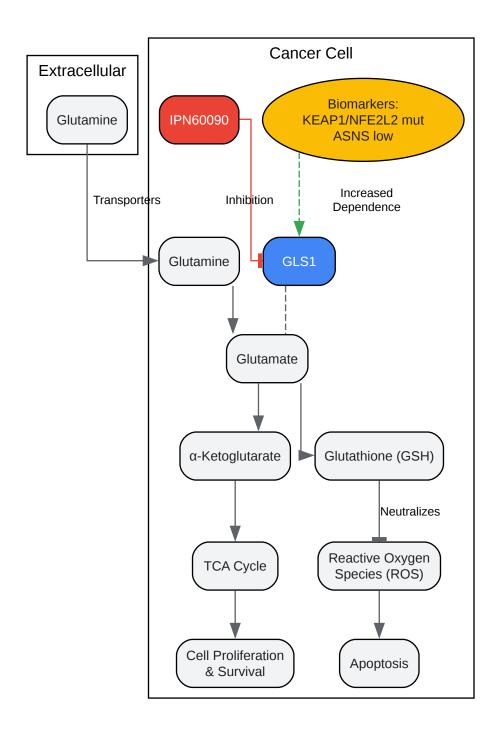
Glutaminase-1 (GLS1) is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[2][3] Its expression is frequently upregulated in various cancers and is associated with poor prognosis.[4] IPN60090 is a novel, potent, and selective inhibitor of GLS1, developed by The University of Texas MD Anderson Cancer Center's Therapeutics Discovery division in collaboration with Ipsen Biopharmaceuticals.[5][6] Preclinical and early clinical studies have demonstrated its potential as a targeted therapy for solid tumors, particularly those with specific molecular vulnerabilities.[5][7]

Mechanism of Action

IPN60090 selectively inhibits the kidney-type glutaminase (GLS1), with no significant activity against the liver-type isoform (GLS2).[2] By blocking the conversion of glutamine to glutamate, IPN60090 disrupts downstream metabolic pathways essential for cancer cell survival. This leads to a depletion of TCA cycle intermediates, reduced glutathione levels, and increased oxidative stress, ultimately inducing cell cycle arrest and apoptosis in glutamine-dependent cancer cells.[1][8]

Signaling Pathway of GLS1 Inhibition by IPN60090





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Caption: Mechanism of action of IPN60090 in cancer cells.

Biomarkers for Patient Selection

Preclinical and clinical studies have identified key biomarkers that predict sensitivity to IPN60090, enabling a targeted therapeutic approach.



- KEAP1/NFE2L2 Mutations: Mutations in the Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NFE2L2 or NRF2) genes are found in a subset of non-small cell lung cancers (NSCLC) and are associated with resistance to standard therapies, including immune checkpoint inhibitors.[4][5] These mutations lead to constitutive activation of NRF2, a transcription factor that regulates the cellular antioxidant response. This creates a heightened dependence on glutamine for glutathione synthesis, making these tumors particularly vulnerable to GLS1 inhibition.[5]
- Low Asparagine Synthetase (ASNS) Expression: In ovarian and other cancers, low
 expression of asparagine synthetase (ASNS) has been identified as a predictive biomarker
 for IPN60090 sensitivity.[4][5] ASNS catalyzes the synthesis of asparagine from aspartate
 and glutamine. Cells with low ASNS expression are more reliant on glutamine metabolism for
 survival, and therefore more susceptible to the effects of GLS1 inhibition.

Preclinical Data In Vitro Activity

IPN60090 has demonstrated potent and selective inhibition of GLS1 and significant antiproliferative activity in various cancer cell lines.

Parameter	Value	Cell Line / Assay	Reference
GLS1 IC50	31 nM	Purified recombinant human GLS1 (GAC isoform)	[2]
GLS2 IC50	>50,000 nM	Purified recombinant human GLS2	[2]
A549 Cell Proliferation	26 nM	A549 (NSCLC)	[2]

In Vivo Efficacy

Preclinical studies in xenograft models have shown the anti-tumor activity of IPN60090.



Animal Model	Treatment	Tumor Growth Inhibition	Reference
NSCLC Xenograft	IPN60090 (100 mg/kg, p.o., BID)	28% (monotherapy)	[8]
NSCLC Xenograft	IPN60090 (100 mg/kg) + TAK228	85% (combination therapy)	[8]

Pharmacokinetics

IPN60090 exhibits excellent pharmacokinetic properties in preclinical species, supporting its oral administration.

Species	Dose	Cmax	t1/2	F%	CL	Referenc e
Mouse	10 mg/kg (p.o.)	19 μΜ	1 hour	89%	4.1 mL/min/kg	[2][8]

Clinical Data

A first-in-human, biomarker-driven Phase I clinical trial (NCT03894540) has evaluated the safety, tolerability, and preliminary efficacy of IPN60090 (IACS-6274) in patients with advanced solid tumors harboring specific molecular alterations.[7][9]

Study Design and Patient Population

- Design: Phase I, open-label, dose-escalation and dose-expansion study.
- Patient Population: Patients with advanced solid tumors, including ovarian cancer, NSCLC, melanoma, and others, with molecular alterations such as KEAP1/NFE2L2 mutations or low ASNS expression.[7][10]

Efficacy



Endpoint	Result	Reference
Recommended Phase II Dose (RP2D)	180 mg twice daily	[7][10]
Best Overall Response	Stable Disease in 17 of 20 evaluable patients	[7][11]
Disease Control Rate at 12 weeks	60%	[7][10][11]
Durable Stable Disease (>6 months)	Observed in 6 patients	[7][11]

Durable stable disease was observed in patients with ASNS-low ovarian cancer, melanoma resistant to anti-PD-1 therapy, NF1-mutant leiomyosarcoma, and STK11-mutant NSCLC.[7][11]

Safety and Tolerability

IPN60090 was generally well-tolerated at the RP2D.

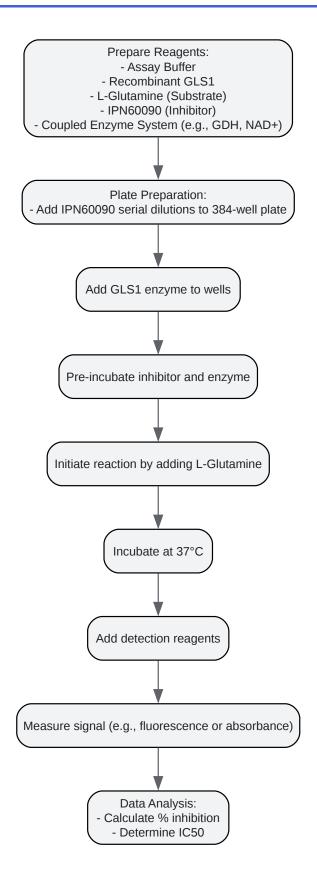
- Most Common Treatment-Related Adverse Events (Grade 1-2): Transient photophobia and photopsia.
- Grade 3-4 Toxicities (mainly at higher doses): Reversible nausea, hypokalemia, hypertension, acute renal failure, and posterior reversible encephalopathy syndrome (PRES), all of which fully resolved.[7]

Experimental Protocols In Vitro GLS1 Enzyme Inhibition Assay (Coupled-Enzyme Assay)

This protocol describes a common method to determine the IC50 of a GLS1 inhibitor.

Workflow for In Vitro GLS1 Inhibition Assay





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Caption: Workflow for a coupled-enzyme GLS1 inhibition assay.



Materials:

- Recombinant human GLS1 (GAC isoform)
- L-Glutamine
- IPN60090 dihydrochloride
- Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 250 μM EDTA, 0.12 mM Triton-X 100)
- Coupled enzyme system (e.g., Glutamate Dehydrogenase, NAD+)
- 384-well black, non-binding plates
- Plate reader

Procedure:

- Prepare serial dilutions of IPN60090 in assay buffer.
- Add a small volume (e.g., 2 μL) of the diluted inhibitor or vehicle control to the wells of the 384-well plate.
- · Add the recombinant GLS1 enzyme to each well.
- Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding L-glutamine.
- Incubate the plate at 37°C for a defined period.
- Add the components of the coupled enzyme system. The glutamate produced by GLS1 will be converted by glutamate dehydrogenase, leading to a measurable change in NAD(P)H absorbance or a fluorescent signal.
- Read the plate on a compatible plate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.



Cell Proliferation Assay

Materials:

- Cancer cell line of interest (e.g., A549)
- · Complete cell culture medium
- IPN60090 dihydrochloride
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

Procedure:

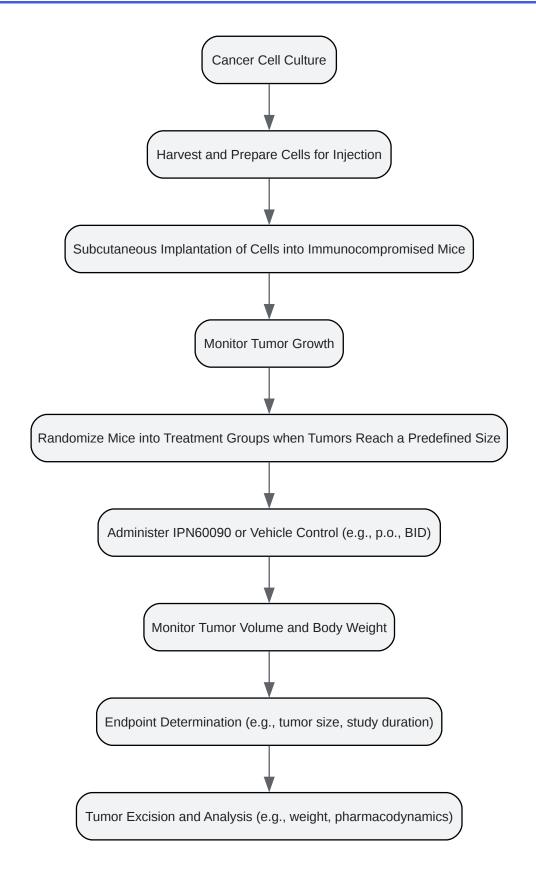
- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with a serial dilution of IPN60090 or vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell viability reagent according to the manufacturer's instructions.
- Measure the signal (absorbance or luminescence) using a plate reader.
- Calculate the percent inhibition of cell proliferation and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol provides a general guideline for evaluating the anti-tumor efficacy of IPN60090 in a xenograft mouse model.

Workflow for In Vivo Xenograft Study





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